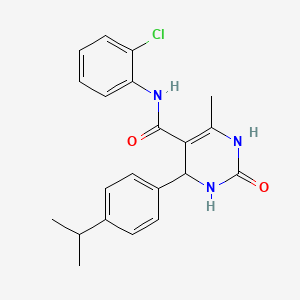![molecular formula C15H13Cl2N3O3 B5056556 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. This inhibition leads to an increase in the acetylation of histones, which can affect gene expression and epigenetic regulation. 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has also been found to increase the acetylation of histones, which can affect gene expression and epigenetic regulation. Additionally, 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been found to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide in lab experiments. It has been found to exhibit toxicity in some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide. One area of research could focus on the development of new synthetic methods for 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide that improve the yield and purity of the compound. Additionally, research could focus on identifying the specific mechanisms by which 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide inhibits histone deacetylases and induces apoptosis in cancer cells. This could lead to the development of new cancer therapies that target these pathways. Finally, research could focus on identifying new biological activities of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide that could be useful for studying other biological processes.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-nitroaniline, which is reacted with 2-chloroethylamine hydrochloride to form 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}aniline. This intermediate is then reacted with benzoyl chloride to form 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor activity and has been used in cancer research. 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has also been used to study the role of histone deacetylases in gene expression and epigenetic regulation. Additionally, 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(5-chloro-2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-10-5-6-14(20(22)23)13(9-10)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGKTELGAJDBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)

![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)